molecular formula C22H22N2O4S B183155 2-Methylimidazo[1,2-a]pyridin-5-amine CAS No. 5918-81-0

2-Methylimidazo[1,2-a]pyridin-5-amine

Cat. No. B183155
CAS RN: 5918-81-0
M. Wt: 410.5 g/mol
InChI Key: NOWACSASHPEWDE-UHFFFAOYSA-N
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Description

“2-Methylimidazo[1,2-a]pyridin-5-amine” is a chemical compound with the linear formula C8H9N3 . It is a derivative of imidazopyridine, an important fused bicyclic 5,6 heterocycle, which has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)-pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,2-a]pyridin-5-amine” is complex and can be analyzed using X-ray diffraction analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .

Safety And Hazards

The compound is classified as an eye irritant and skin irritant under GHS classification . Precautionary measures include washing skin thoroughly after handling and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOFFJUHGYUNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridin-5-amine

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